Potency Ranking Among LG Chem Enteropeptidase Inhibitor Series: Human Enteropeptidase-IN-2 Exhibits Intermediate Apparent IC50
Human enteropeptidase-IN-2 (compound 1c) displays an apparent IC50 (IC50(app)) of 30 nM against human enteropeptidase following a 120-minute incubation with enzyme and substrate . This value positions it as moderately potent within the LG Chem inhibitor series: it is 25‑fold less potent than Human enteropeptidase-IN-1 (compound 6b; IC50(app) = 1.2 nM) and approximately 5.6‑fold less potent than the clinical-stage inhibitor SCO-792 (IC50 = 5.4 nM against human enteropeptidase) . For applications requiring the highest achievable potency, IN-1 or SCO-792 may be preferred; however, IN-2 may be suitable where moderate target engagement is desired.
| Evidence Dimension | Apparent IC50 (120-min incubation) |
|---|---|
| Target Compound Data | 30 nM |
| Comparator Or Baseline | Human enteropeptidase-IN-1: 1.2 nM; SCO-792: 5.4 nM |
| Quantified Difference | IN-2 is 25‑fold less potent than IN-1; 5.6‑fold less potent than SCO-792 |
| Conditions | In vitro enzymatic assay; human enteropeptidase; 120-min incubation with enzyme, substrate, and inhibitor |
Why This Matters
Selection among series members requires matching the desired potency window; IN-2 offers an intermediate option between the ultra-potent IN-1 and the clinical candidate SCO-792.
